2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Overview
Description
2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound with a five-membered thiazole ring and a five-membered pyridine ring connected by a bromine atom. The compound is a colorless, crystalline solid that is soluble in water and other polar solvents. It is used as a starting material for the synthesis of various pharmaceuticals and other compounds.
Mechanism of Action
2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is an organic compound that acts as a nucleophile in the presence of an acid catalyst. The bromine atom of the pyrrole ring is replaced by the amine group of the thiazole ring, resulting in the formation of a new carbon-nitrogen bond. This reaction is known as a nucleophilic aromatic substitution reaction, and it is the basis for many of the synthetic methods used to synthesize pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is an organic compound that has not been shown to have any direct biochemical or physiological effects in humans. It is used as a starting material for the synthesis of various pharmaceuticals and other compounds, which may have biological activity. However, the compound itself has not been studied for any potential biological effects.
Advantages and Limitations for Lab Experiments
2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is an organic compound that is relatively easy to obtain and store in the laboratory. The compound is soluble in water and other polar solvents, which makes it easy to use in various synthetic methods. The compound is also relatively stable, which makes it suitable for use in long-term experiments. However, the compound is relatively expensive, and it may not be suitable for large-scale synthesis.
Future Directions
For research include the development of new synthetic methods for the synthesis of pharmaceuticals and other compounds, as well as the development of new materials and polymers. Additionally, further research could be conducted to investigate the potential biological effects of the compound and its derivatives. Finally, further research could be conducted to explore the potential applications of the compound in the fields of biochemistry, pharmacology, and materials science.
Scientific Research Applications
2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a versatile compound used in various scientific research applications. It can be used in the synthesis of novel pharmaceuticals and other compounds, such as inhibitors of enzymes and receptors. It is also used in the synthesis of polymers, organic dyes, and other materials. The compound has been used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and polymers with metal complexes.
Properties
IUPAC Name |
5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-15-10(12)16-8/h1-4H,(H2,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHVNHRMRIRPFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C3=CN=C(S3)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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